molecular formula C13H18ClNO B12354764 4-Eapb hydrochloride CAS No. 2514946-32-6

4-Eapb hydrochloride

Cat. No.: B12354764
CAS No.: 2514946-32-6
M. Wt: 239.74 g/mol
InChI Key: UUEUIGTYMYEAIE-UHFFFAOYSA-N
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Description

Contextualization of 4-EAPB Hydrochloride within Novel Psychoactive Substances (NPS) Research

This compound, formally known as 1-(benzofuran-4-yl)-N-ethylpropan-2-amine monohydrochloride, is a chemical compound that falls within the broader category of novel psychoactive substances (NPS). caymanchem.comglpbio.comglpbio.comsapphirebioscience.commzcloud.org It is structurally related to other psychoactive benzofuran (B130515) derivatives, such as 4-APB (4-(2-aminopropyl)benzofuran), which is itself an analog of the controlled substance MDA (3,4-methylenedioxyamphetamine). glpbio.comglpbio.combertin-bioreagent.com These compounds, often marketed under street names like "benzofury," represent a class of designer drugs that have emerged in recreational markets. glpbio.comglpbio.combertin-bioreagent.comwikipedia.org Research into this compound is primarily driven by its classification as an analytical reference standard, essential for forensic and research applications, particularly in the identification and characterization of NPS. caymanchem.comglpbio.comglpbio.comsapphirebioscience.com While the specific pharmacological and toxicological properties of this compound remain largely unstudied, its structural similarity to other psychoactive benzofurans suggests potential interactions with monoamine transporter systems, a common characteristic of amphetamine-class NPS. researchgate.netnih.govmdpi.com

Historical Perspective of Benzofuran Derivatives in Chemical Research

The benzofuran scaffold, a bicyclic structure comprising a fused benzene (B151609) and furan (B31954) ring, has a significant history in chemical research and medicinal chemistry. acs.orgnih.govnih.gov The synthesis of the basic benzofuran ring system was first achieved by Perkin in 1870. acs.orgnih.govjocpr.com Over the decades, benzofuran derivatives have garnered substantial interest due to their prevalence in natural products and their wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. acs.orgnih.govnih.govresearchgate.netscilit.commedcraveonline.comnih.gov This broad spectrum of bioactivity has led to the development and use of several clinically recognized drugs incorporating the benzofuran nucleus, such as the antiarrhythmic agents amiodarone (B1667116) and dronedarone, and the uricosuric agent benzbromarone. acs.orgmedcraveonline.comnih.gov The ongoing interest in these compounds has spurred the development of numerous synthetic methodologies, ranging from classical approaches to modern transition-metal-catalyzed reactions, to efficiently access diverse benzofuran structures for various applications in chemistry and pharmacology. acs.orgnih.govjocpr.commdpi.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is largely centered on its identification, characterization, and availability as a reference standard for analytical and forensic purposes. caymanchem.comglpbio.comglpbio.comsapphirebioscience.com Detailed investigations into its synthesis pathways are not widely published, with the compound primarily being sourced as a research chemical. caymanchem.comglpbio.comglpbio.comsapphirebioscience.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for its definitive identification and characterization in forensic samples or research settings. researchgate.netswgdrug.org Supercritical Fluid Chromatography (SFC) has also been utilized to separate 4-EAPB from its positional isomers. vulcanchem.com

A significant gap in the research pertains to the physiological and toxicological properties of this compound. glpbio.comglpbio.com While its structural relation to other psychoactive benzofurans suggests potential interactions with monoamine systems, specific studies detailing its mechanism of action, receptor binding affinities, or metabolic pathways are limited. researchgate.netnih.govmdpi.com The primary research focus remains on establishing its identity and ensuring its availability for analytical laboratories investigating NPS trends.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2514946-32-6

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)-N-ethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H

InChI Key

UUEUIGTYMYEAIE-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=C2C=COC2=CC=C1.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 4 Eapb Hydrochloride

Established Synthetic Pathways for Benzofuran-Based Amphetamines

The synthesis of benzofuran-based amphetamines, including 4-EAPB, generally relies on constructing the benzofuran (B130515) ring system and then appending or forming the 2-aminopropyl side chain. Various methods have been developed for creating the benzofuran core, often starting from substituted phenols or related aromatic precursors.

Precursor Synthesis and Intermediate Isolation

Key precursors for benzofuran synthesis often involve ortho-substituted phenols or aromatic compounds that can undergo cyclization. For instance, methods for synthesizing 2-substituted benzofurans frequently employ o-hydroxyarylalkynes or o-halophenols, which can be coupled with alkynes using transition metal catalysis, such as palladium or copper jocpr.comrsc.orgacs.orgresearchgate.netrsc.orgnih.govresearchgate.net. Another common approach involves the cyclization of o-hydroxyacetophenone derivatives or related ketoesters jocpr.com.

For the 2-aminopropyl side chain, common synthetic intermediates include benzofuran derivatives with a ketone or nitroalkene functionality at the 2-position. For example, a 2-acetylbenzofuran (B162037) derivative could serve as a precursor, which can then be converted to the amine via reductive amination nih.gov. Alternatively, a 2-(2-nitroprop-1-en-1-yl)benzofuran intermediate could be reduced to yield the desired amine unl.ptmdpi.com. The synthesis of these intermediates often begins with readily available starting materials like substituted phenols or salicylaldehydes, which are then elaborated through various functional group transformations and cyclization reactions jocpr.comacs.orgnih.gov.

Ring Annellation Techniques for Benzofuran Core Formation

The construction of the benzofuran ring system, known as annellation, can be achieved through several established chemical reactions. These often involve the formation of a new carbon-oxygen (C-O) bond or carbon-carbon (C-C) bond to close the furan (B31954) ring onto the benzene (B151609) moiety.

Cyclization of o-Hydroxyarylalkynes: This method, often catalyzed by bases or transition metals, involves the intramolecular cyclization of alkynes positioned ortho to a hydroxyl group on an aromatic ring rsc.orgacs.orgresearchgate.netrsc.org.

Reactions Involving Phenols and Carbonyl Compounds: Methods like the Perkin benzofuran synthesis or cyclizations mediated by low-valent titanium can form benzofurans from o-hydroxyacetophenone derivatives jocpr.com. Palladium and copper catalysis are also widely used for C-O bond formation in benzofuran synthesis, often involving coupling reactions between phenols and alkynes or related unsaturated systems jocpr.comacs.orgnih.gov.

C-H Activation Strategies: More modern approaches utilize C-H activation to form the benzofuran ring, offering potentially more direct routes from simpler precursors mdpi.com.

Amination and Salt Formation Techniques for 4-EAPB Hydrochloride

The introduction of the amine group and subsequent salt formation are critical steps in synthesizing this compound.

Amination: The 2-aminopropyl side chain is typically formed through reductive amination of a corresponding ketone precursor or reduction of a nitroalkene.

Reductive Amination: A 2-acetylbenzofuran derivative can be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) to yield the amine nih.gov.

Reduction of Nitroalkenes: A 2-(2-nitroprop-1-en-1-yl)benzofuran intermediate can be reduced, commonly using catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reducing agents, to afford the primary amine unl.ptmdpi.com.

Salt Formation: Once the free base of 4-EAPB is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid (HCl). The HCl can be introduced as a solution in an organic solvent (e.g., ethereal HCl, HCl in isopropanol) or as gaseous HCl bubbled through a solution of the amine spectroscopyonline.comyoutube.comgoogle.comgla.ac.uk. The formation of the hydrochloride salt enhances stability, improves handling properties, and increases water solubility spectroscopyonline.comyoutube.com.

Derivatization for Analog Synthesis and Research Probes

The 4-EAPB structure can be modified to create a range of analogs for structure-activity relationship (SAR) studies or to develop research probes. Derivatization can occur at several positions:

N-Alkylation: The primary amine group can be alkylated to introduce secondary or tertiary amine functionalities, potentially altering pharmacological properties.

Ring Substitution: Substituents can be introduced onto the benzofuran's benzene ring or the furan ring itself. This can involve electrophilic aromatic substitution reactions or building blocks with pre-existing substituents during the benzofuran core synthesis.

Side Chain Modification: Alterations to the propyl chain, such as alpha-substitution or changes in chain length, could also be explored.

These modifications aim to fine-tune the compound's interaction with biological targets or to investigate specific structural requirements for activity.

Stereochemical Considerations in this compound Synthesis

4-EAPB possesses a chiral center at the alpha-carbon of the aminopropyl side chain, meaning it can exist as two enantiomers: (R)-4-EAPB and (S)-4-EAPB.

Racemic Synthesis: Most general synthetic routes for amphetamine-like compounds, if not specifically designed for enantioselectivity, will produce a racemic mixture (a 50:50 mixture of both enantiomers).

Enantioselective Synthesis and Resolution: To obtain pure enantiomers, either an enantioselective synthesis approach can be employed, or a racemic mixture can be resolved.

Enantioselective Synthesis: This involves using chiral starting materials, chiral reagents, or chiral catalysts during the synthesis to preferentially form one enantiomer over the other. For example, enantioselective reduction of a ketone precursor or asymmetric amination could be utilized researchgate.netnih.govrestek.comnih.govojp.govresearchgate.netchemrxiv.orgrsc.orgorgsyn.org.

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers. Common methods include forming diastereomeric salts with a chiral acid, followed by fractional crystallization, or using chiral chromatography researchgate.netnih.govrestek.comnih.govnih.gov. The specific enantiomer often dictates the pharmacological activity, making stereochemical control crucial for research and potential therapeutic development.

Pharmacological Characterization of 4 Eapb Hydrochloride at Molecular and Cellular Levels

Monoamine Transporter Interactions and Mechanisms

Monoamine transporters, including the Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), and Serotonin (B10506) Transporter (SERT), are crucial targets for understanding the neurochemical effects of psychoactive substances. These transporters regulate the reuptake of neurotransmitters from the synaptic cleft, thereby influencing neurotransmission.

Dopamine Transporter (DAT) Activity Modulation

Specific research findings detailing the activity modulation of the Dopamine Transporter (DAT) by 4-EAPB hydrochloride were not identified in the provided search results. While general information suggests that benzofuran (B130515) derivatives, such as 5-APB and 6-APB, act as substrate-type releasers at DAT, and that 5-EAPB exhibited a reduction in dopamine release, direct quantitative data (e.g., IC50 or Ki values) for this compound's interaction with DAT is not available.

Norepinephrine Transporter (NET) Activity Modulation

Similarly, specific research findings detailing the activity modulation of the Norepinephrine Transporter (NET) by this compound were not found in the provided search results. Related compounds like 5-APB and 6-APB are known to interact with NET, and 5-EAPB showed a reduction in norepinephrine release. However, direct quantitative data for this compound's effects on NET activity is absent.

Serotonin Transporter (SERT) Activity Modulation

Information regarding the specific modulation of the Serotonin Transporter (SERT) by this compound is not available in the examined literature. Studies on related benzofuran compounds, such as 5-APB, 6-APB, and 5-EAPB, indicate their interaction with SERT, often acting as substrate-type releasers. However, specific quantitative data for this compound's influence on SERT activity is lacking.

Substrate-Type Releasing Properties

The provided search results indicate that several benzofuran derivatives, including 5-APB, 6-APB, and 5-EAPB, function as substrate-type releasing agents at monoamine transporters (DAT, NET, and SERT). These compounds mimic the mechanism of action of amphetamines by causing the reversal of transporter flux, leading to the release of monoamines. However, specific research findings confirming or quantifying the substrate-type releasing properties of this compound are not available.

Receptor Binding Profile Analysis

The interaction of compounds with various receptors is a critical aspect of their pharmacological characterization. Biogenic amine receptors, in particular, are often targets for psychoactive substances.

Affinity and Potency Determination at Biogenic Amine Receptors

Specific data regarding the affinity and potency of this compound at various biogenic amine receptors was not found in the provided search results. While studies on related benzofuran compounds suggest interactions with serotonin receptors (e.g., 5-HT2A and 5-HT2B) and other biogenic amine receptors, direct quantitative binding data for this compound is absent.

Data Tables

Due to the absence of specific quantitative research findings for this compound in the provided search results, data tables detailing its monoamine transporter interactions or receptor binding profiles cannot be generated. The available literature primarily focuses on related benzofuran derivatives, such as 5-APB, 6-APB, and 5-EAPB, for which some pharmacological data exists.

Compound List

this compound

Metabolic Pathways and Metabolite Identification of 4 Eapb Hydrochloride

Phase I Metabolic Transformations

Phase I metabolism of 4-EAPB hydrochloride introduces or exposes functional groups, primarily through oxidation, reduction, and hydrolysis. These transformations are largely catalyzed by the cytochrome P450 (CYP) enzyme superfamily. wikipedia.orgnih.gov Based on studies of structurally similar aminopropylbenzofuran analogs, such as 5-APB, 6-APB, and 5-MAPB, the primary Phase I metabolic pathways for 4-EAPB are predicted to involve hydroxylation, ring cleavage, and subsequent aldehyde reduction and oxidation. wikipedia.orgnih.govnih.govresearchgate.net

Hydroxylation is a key initial step in the metabolism of 4-EAPB. This can occur on both the benzofuran (B130515) ring system and the ethylaminopropyl side chain. Aromatic hydroxylation, catalyzed by CYP enzymes, can introduce a hydroxyl group onto the benzene (B151609) portion of the benzofuran ring. nih.gov Additionally, hydroxylation of the furan (B31954) ring is a likely metabolic step. wikipedia.orgresearchgate.net This hydroxylation can lead to the formation of more polar metabolites, which can then undergo further biotransformation.

Another significant hydroxylation reaction is N-de-ethylation, which is analogous to the N-demethylation observed in related compounds like 5-MAPB and 6-MAPB. nih.govnih.gov This process would convert 4-EAPB into its primary amine metabolite, 4-APB (4-(2-aminopropyl)benzofuran). The cytochrome P450 isoenzymes implicated in the N-dealkylation of similar compounds include CYP1A2, CYP2B6, CYP2C19, and CYP2D6, suggesting their potential involvement in the metabolism of 4-EAPB. nih.govnih.gov

Following hydroxylation of the furan ring, metabolic cleavage of this ring system is a probable and significant pathway. wikipedia.orgresearchgate.net This cleavage is thought to proceed via the formation of an unstable epoxide intermediate across the furan double bond, which then rearranges. nih.gov This leads to the opening of the furan ring, generating an unsaturated aldehyde. wikipedia.orgresearchgate.netnih.gov This ring-opening is a critical step that dramatically alters the chemical structure of the parent compound and leads to the formation of amphetamine-like metabolites. nih.govnih.gov

The unsaturated aldehyde resulting from the furan ring cleavage is a reactive intermediate that can undergo two primary metabolic fates: reduction or oxidation. wikipedia.orgresearchgate.net

Reduction: The aldehyde group can be reduced by alcohol dehydrogenases (ADHs) or other reductases to form a primary alcohol. nih.govresearchgate.net This alcohol metabolite can then be further hydroxylated. wikipedia.org

Oxidation: Alternatively, the aldehyde can be oxidized by aldehyde dehydrogenases (ALDHs) to form a carboxylic acid. nih.govamygns.com This pathway leads to the formation of carboxymethyl-hydroxy amphetamine derivatives, which have been identified as major metabolites for the related compounds 5-APB and 6-APB. nih.govnih.gov

The balance between these reduction and oxidation pathways can be influenced by various factors, including the specific enzymes present and their relative activities.

Phase II Metabolic Conjugation (e.g., Glucuronidation)

Metabolites from Phase I, particularly those with newly formed hydroxyl groups, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, which involves the covalent attachment of glucuronic acid, a highly polar molecule. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). xenotech.comnih.gov

The hydroxylated metabolites of 4-EAPB, such as the hydroxylated benzofuran derivatives and the alcohol metabolites from aldehyde reduction, are prime candidates for glucuronidation. wikipedia.orgnih.govnih.gov The addition of the glucuronic acid moiety significantly increases the water solubility of the metabolites, facilitating their excretion in urine and/or bile. Glucuronide conjugates of hydroxylated aminopropylbenzofurans have been detected in metabolism studies of related compounds. wikipedia.org

Identification and Characterization of Primary and Secondary Metabolites

While specific studies on 4-EAPB are limited, the metabolic profile can be inferred from its structural analogs. The primary metabolites are likely to be the N-de-ethylated product, 4-APB, and various hydroxylated forms of the parent compound. Secondary metabolites arise from the cleavage of the benzofuran ring, leading to the formation of key intermediates and end products.

Based on the metabolism of 5-APB and 6-APB, the major urinary metabolites of 4-EAPB are predicted to be carboxymethyl-hydroxy amphetamine derivatives. nih.govnih.gov For instance, a likely major metabolite would be a compound where the furan ring has been opened and the resulting side chain oxidized to a carboxylic acid, with a hydroxyl group present on the original benzene ring.

The following table summarizes the probable primary and secondary metabolites of this compound:

Metabolite TypePotential Metabolite NameMetabolic Pathway
Primary 4-APB (4-(2-aminopropyl)benzofuran)N-de-ethylation
Hydroxy-4-EAPBAromatic or furan ring hydroxylation
Secondary Unsaturated Aldehyde IntermediateFuran ring hydroxylation and cleavage
Alcohol derivativeReduction of the aldehyde intermediate
Carboxymethyl-hydroxy amphetamine derivativeOxidation of the aldehyde intermediate
Phase II Hydroxy-4-EAPB-glucuronideGlucuronidation of hydroxylated metabolite
Alcohol derivative-glucuronideGlucuronidation of alcohol metabolite

Bioactivation Potential of this compound Metabolites

Bioactivation refers to the metabolic conversion of a xenobiotic to a more chemically reactive species. These reactive metabolites can potentially bind to cellular macromolecules like proteins and DNA, which can lead to toxicity. nih.gov

Several potential pathways for the bioactivation of 4-EAPB exist. The formation of an epoxide intermediate during the hydroxylation and subsequent cleavage of the furan ring is a key area of concern. nih.govmdpi.com Epoxides are known to be reactive electrophiles. Similarly, the unsaturated aldehyde formed after ring cleavage is also a reactive species that could potentially form adducts with cellular components. nih.gov

While glucuronidation is primarily a detoxification pathway, in some cases, acyl glucuronides can be reactive and lead to toxicity. xenotech.com However, the primary hydroxylated metabolites of 4-EAPB would likely form more stable ether or phenolic glucuronides.

In Vitro and Ex Vivo Metabolic Modeling Approaches (e.g., Hepatocyte Incubation Studies)

The elucidation of metabolic pathways is a critical step in understanding the pharmacology and toxicology of novel psychoactive substances. For this compound (1-(benzofuran-4-yl)-N-ethylpropan-2-amine hydrochloride), a comprehensive understanding of its biotransformation is essential. While specific in vitro and ex vivo metabolic studies utilizing human hepatocytes for this compound are not extensively documented in peer-reviewed literature, significant insights can be drawn from research on structurally analogous benzofuran derivatives. Hepatocyte incubation studies are considered a gold standard for in vitro metabolism assessment as they contain a full complement of phase I and phase II metabolic enzymes, closely mimicking the metabolic environment of the liver. youtube.comlonza.com

Extrapolation from Structurally Related Benzofurans

Research into the metabolism of similar benzofuran compounds, such as 5-APB, 6-APB, 5-MAPB, and 5-APDB, provides a predictive framework for the metabolic fate of 4-EAPB. These studies, often employing human liver microsomes or hepatocytes, have identified several key metabolic transformations.

One of the primary metabolic pathways anticipated for 4-EAPB is N-dealkylation . Based on the metabolism of the N-methylated analog 5-MAPB, it is plausible that 4-EAPB undergoes N-deethylation to form its corresponding primary amine metabolite, 4-APB (4-(2-aminopropyl)benzofuran). caymanchem.com This metabolic step is a common reaction for many N-alkylated amphetamine-type substances.

Hydroxylation of the benzofuran ring system is another significant metabolic route. Studies on 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) using human liver microsomes and hepatocytes have identified hydroxylated metabolites on the benzofuran moiety. researchgate.net Therefore, it is expected that 4-EAPB would also undergo aromatic hydroxylation at various positions on the benzofuran ring.

Further metabolism of hydroxylated intermediates can occur. For instance, research on 6-APB has revealed the formation of a 4-carboxymethyl-3-hydroxy amphetamine metabolite, suggesting a more complex metabolic cascade involving ring opening and subsequent oxidation. nih.gov While this specific pathway may be dependent on the substitution pattern, it highlights the potential for extensive biotransformation of the benzofuran structure.

The table below summarizes the identified metabolic pathways and metabolites for benzofuran analogs closely related to 4-EAPB, based on in vitro studies. This data serves as a basis for predicting the likely metabolic profile of 4-EAPB.

Analogous Compound In Vitro System Observed Metabolic Pathways Identified Metabolites Reference
5-APDB Human Liver Microsomes & Hepatocytes- Hydroxylation- Reduction/Dehydration- Hydroxylated metabolites on the benzofuran moiety- Reduced metabolite (generated from hydroxylated metabolites via dehydration) researchgate.net
6-APB Human Liver Preparations- Complex ring transformation- 4-carboxymethyl-3-hydroxy amphetamine nih.gov
6-MAPB Human Liver Preparations- N-demethylation- 6-APB- 4-carboxymethyl-3-hydroxy methamphetamine nih.gov
5-MAPB (Metabolism inferred)- N-demethylation- 5-APB caymanchem.comresearcher.life

Based on these findings, the predicted primary metabolic pathways for this compound in hepatocyte incubation models would likely involve:

N-deethylation: The removal of the ethyl group from the nitrogen atom to produce 4-APB.

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzofuran ring.

Further Oxidation: Subsequent oxidation of the alkyl side chain or the benzofuran ring, potentially leading to the formation of more polar metabolites.

It is important to underscore that these predictions are based on the metabolic fate of structurally similar compounds. Definitive identification of 4-EAPB metabolites requires specific in vitro studies using human hepatocytes or other relevant liver preparations. Such studies would involve incubating this compound with hepatocytes and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites. nih.gov

Structure Activity Relationship Sar Investigations of 4 Eapb Hydrochloride and Its Analogs

Impact of Benzofuran (B130515) Ring Substitution on Pharmacological Activity

The benzofuran ring system serves as a core scaffold for a class of compounds known as aminoalkylbenzofurans, which includes 4-APB and its derivatives. Modifications to this ring system can significantly alter the compound's interaction with monoamine transporters (SERT, DAT, NET) and other receptors. Research on related benzofuran derivatives, such as 5-APB and 6-APB, has shown that these compounds are potent substrate-type releasers at DAT, NET, and SERT, often exhibiting greater potency than classic amphetamines like MDA and MDMA nih.govresearchgate.net. Studies comparing positional isomers of aminoalkylbenzofurans have indicated that the position of the aminoalkyl chain on the benzofuran ring can influence selectivity for monoamine transporters researchgate.netnih.gov. For instance, while some benzofurans show broad activity across DAT, NET, and SERT, others may display a preference. The nonoxygenated isostere of a benzofuran analog (a compound lacking the ring oxygen) retained high potency at all uptake sites examined, suggesting that while the benzofuran scaffold itself confers activity, specific ring oxygen positions might modulate selectivity researchgate.net. Further research into substituted benzofurans aims to understand how variations in ring substitution patterns affect binding affinities and transporter interactions, potentially leading to compounds with tailored pharmacological profiles mdpi.comacs.org.

Role of the N-Ethyl Group in Amine-Transporter Interactions

The N-alkyl group on the amine moiety of aminoalkylbenzofurans plays a critical role in their interaction with monoamine transporters. While the precise pharmacological profile of 4-EAPB hydrochloride itself is not extensively documented, it is characterized as an analog of 4-APB with an ethyl group added to the amine glpbio.com. Studies on related compounds, such as 5-MAPB (N-methyl analog) and 5-APB (unsubstituted amine), reveal that N-alkylation can influence potency and selectivity. For example, the S-enantiomers of 5-MABB and 6-MABB (N-methylated analogs) are efficacious releasing agents at SERT, NET, and DAT, similar to MDMA, whereas their R-enantiomers show reduced activity at DAT and NET nih.govresearchgate.netnih.gov. Comparisons between N-methylated and unsubstituted amine analogs of benzofurans have shown that N-methylation can sometimes lead to increased potency at certain transporters, though effects can vary nih.gov. The presence of an ethyl group, as in 4-EAPB, is expected to modify lipophilicity and steric interactions within the transporter binding site, potentially altering affinity and efficacy compared to analogs with different N-alkyl substituents or no substituent at all mdpi.com.

Comparative SAR with other Aminoalkylbenzofuran Derivatives (e.g., APBs, MAPBs)

A comparative SAR analysis of aminoalkylbenzofurans highlights how structural variations, such as positional isomerism and N-alkylation, impact their interactions with monoamine transporters. Compounds like 4-APB, 5-APB, 6-APB, and their N-methylated counterparts (MAPBs) have been extensively studied. Generally, these benzofurans act as substrate-type releasers at DAT, NET, and SERT, often showing greater potency than MDMA or MDA nih.govresearchgate.net. For example, 5-APB and 6-APB are reported to be at least threefold more potent than MDA in evoking transporter-mediated release nih.gov. The selectivity for different transporters can vary; for instance, while 5-APB and 5-MAPB show potent activity at all three transporters, with NET > DAT > SERT for 5-MAPB release wikipedia.orgresearchgate.net, other positional isomers might exhibit different selectivity profiles researchgate.netnih.gov. The introduction of an N-ethyl group, as in 4-EAPB, would be compared against the unsubstituted amine (APB) and N-methyl (MAPB) analogs to elucidate the role of the N-alkyl chain length in transporter affinity and efficacy. Such comparisons are crucial for understanding the broader SAR landscape of this chemical class.

Computational Modeling and In Silico Analysis of Ligand-Transporter Interactions

Computational modeling and in silico analysis provide powerful tools for understanding the molecular basis of ligand-transporter interactions, complementing experimental data nih.govinnovareacademics.innih.govbiotech-asia.org. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how compounds like this compound bind to monoamine transporters nih.govinnovareacademics.inresearchgate.netnih.gov. Molecular docking studies can reveal potential binding modes within the transporter's active site, identifying key amino acid residues involved in ligand binding through hydrogen bonds or electrostatic interactions nih.govresearchgate.netnih.gov. For example, studies on related compounds have identified specific serine residues in monoamine transporters that are critical for ligand interactions researchgate.net. Molecular dynamics simulations can further elucidate the dynamic conformational changes of the transporter upon ligand binding, offering insights into the mechanism of substrate transport or inhibition nih.govfrontiersin.org. By applying these computational methods to this compound and its analogs, researchers can predict how structural modifications, such as benzofuran ring substitutions or changes in the N-alkyl group, might affect binding affinity, efficacy, and selectivity for DAT, SERT, and NET.

Compound List:

this compound

4-APB

5-APB

6-APB

7-APB

5-MAPB

6-MAPB

5-APDB

6-APDB

5-MAPDB

5-EAPB

MDA

MDMA

5-MABB

6-MABB

Advanced Analytical Methodologies for 4 Eapb Hydrochloride Detection and Quantification

Sample Preparation and Extraction Protocols

Effective sample preparation is critical for successful chromatographic analysis, especially when dealing with complex matrices that can contain numerous interfering substances. The goal is to isolate, purify, and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and analyte enrichment. It leverages the differential affinity of analytes and matrix components for a solid sorbent material packed into a cartridge or disk specartridge.comwaters.com.

Optimization for Complex Matrices: For complex matrices such as biological fluids (blood, urine), environmental samples (soil, water), or food products, SPE is particularly valuable. The process typically involves:

Conditioning: Preparing the SPE sorbent by washing it with a solvent to ensure it is in the appropriate state for analyte retention.

Loading: Applying the sample to the SPE cartridge, where the analyte is retained on the sorbent while interfering substances are washed through. The choice of sorbent (e.g., C18 for hydrophobic compounds, ion-exchange sorbents for charged compounds, or mixed-mode sorbents combining multiple retention mechanisms) is crucial and depends on the analyte's chemical properties.

Washing: Using a specific solvent or solvent mixture to remove residual matrix components without eluting the analyte.

Elution: Displacing the retained analyte from the sorbent using a strong elution solvent, thereby concentrating it and removing further impurities.

Optimization involves systematically testing different sorbent chemistries, cartridge formats, solvent compositions for conditioning, washing, and elution, and flow rates to achieve the highest analyte recovery and the cleanest extract for subsequent analysis waters.com. For instance, mixed-mode SPE cartridges can be particularly effective for isolating compounds with both hydrophobic and ionizable characteristics, which might be relevant for protonated or deprotonated forms of 4-EAPB hydrochloride waters.com.

Liquid-Liquid Extraction (LLE) is a classical sample preparation technique that separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.com.

Techniques: In LLE, the sample is mixed vigorously with an immiscible solvent. The analyte partitions between the two phases according to its partition coefficient. For instance, if this compound is protonated in an acidic aqueous solution, it might exhibit different solubility in organic solvents compared to its neutral form. The organic layer containing the extracted analyte is then separated, and the solvent is evaporated, with the residue reconstituted in a solvent suitable for chromatographic analysis. LLE can be performed using separatory funnels or in a micro-extraction format researchgate.netphenomenex.com. While LLE is straightforward and can be cost-effective, it often requires larger volumes of organic solvents, can be more time-consuming than SPE, and may be less efficient at removing complex matrix interferences compared to optimized SPE methods phenomenex.com.

Forensic and Toxicological Research Applications of 4 Eapb Hydrochloride Analysis

Development of Reference Standards and Databases for Forensic Identification

The accurate identification of novel psychoactive substances (NPS) in seized materials and biological samples is paramount in forensic toxicology. The availability of well-characterized reference standards is fundamental to this process. 4-EAPB hydrochloride is commercially available as an analytical reference standard from specialized chemical suppliers, such as Cayman Chemical caymanchem.comcaymanchem.com. These standards are crucial for several reasons:

Method Development and Validation: Reference standards are used to develop and validate analytical methods, ensuring their specificity, sensitivity, and accuracy for detecting this compound.

Instrument Calibration: They serve as calibrators for analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling quantitative analysis.

Database Enhancement: Certified reference materials contribute to the expansion of forensic databases, providing essential spectral and chromatographic data (e.g., GC-MS mass spectra) for the identification of unknown samples caymanchem.com.

The provision of these standards by reputable manufacturers supports forensic laboratories in maintaining up-to-date testing capabilities for emerging drugs of abuse sigmaaldrich.com.

Table 1: Availability of this compound as a Reference Standard

Compound NameCAS NumberSupplier(s)PurityIntended Use
This compoundNot specifiedCayman Chemical≥98%Research and Forensic Use
Sapphire Bioscience≥98%Research and Forensic Use

Methodologies for Detection in Biological Matrices (e.g., blood, urine, hair, in vitro models)

The detection of this compound in biological matrices is critical for post-mortem investigations, clinical toxicology, and driving under the influence cases. Analytical toxicologists employ a range of techniques, often adapted from methods used for amphetamine-type stimulants and other NPS.

Chromatographic and Spectrometric Techniques: The primary analytical techniques for identifying and quantifying this compound in biological samples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ascld.orgmdpi.comchromsystems.comnih.gov.

GC-MS: This technique is widely used due to its high specificity and the availability of extensive spectral libraries for compound identification. While GC-MS is effective, some compounds may require derivatization to improve their volatility and chromatographic behavior chromsystems.com. Studies have reported the validation of GC-MS methods for the analysis of 4-EAPB in urine and supplement samples researchgate.net.

LC-MS/MS: This method offers several advantages, including minimal sample preparation, the ability to analyze polar and non-volatile compounds without derivatization, and high sensitivity and selectivity, particularly when using Multiple Reaction Monitoring (MRM) chromsystems.comnih.gov. LC-MS/MS has been successfully applied to detect related benzofurans, such as 5-EAPB, in blood and serum, demonstrating its utility for this class of compounds researchgate.net.

Sample Preparation: Effective sample preparation is crucial for isolating this compound from complex biological matrices and removing interfering substances. Common methods include:

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from biological fluids like urine and blood loesungsfabrik.deresearchgate.netslideshare.net.

Liquid-Liquid Extraction (LLE): LLE is another standard technique that partitions the analyte between two immiscible solvents slideshare.netspectroscopyonline.com.

Detection in Various Matrices:

Urine: Urine is a common matrix for drug screening due to ease of collection and a relatively longer detection window compared to blood hodsdon.comnih.govgbfamilylaw.com. Validated GC-MS methods exist for 4-EAPB in urine researchgate.net.

Blood/Serum: Analysis in blood or serum provides information on recent drug exposure. LC-MS/MS is particularly well-suited for these matrices chromsystems.comresearchgate.net.

Hair: Hair analysis offers a significantly longer detection window, reflecting chronic or repeated drug use, as drugs are incorporated into the growing hair shaft hodsdon.comnih.govcrystal-health.co.uk. Studies have detected related benzofurans in hair samples, indicating the applicability of hair analysis for 4-EAPB researchgate.net.

In Vitro Models: While not direct biological matrices from individuals, in vitro models (e.g., cell cultures) are used to study drug metabolism and interactions, which indirectly inform detection strategies by identifying potential metabolites loesungsfabrik.defrontiersin.orgnih.govevotec.com.

Table 2: Common Analytical Methodologies for this compound Detection

Analytical TechniqueSample PreparationBiological MatricesKey Applications in Forensic Toxicology
GC-MSSPE, LLEUrine, Blood, HairIdentification, quantification, database matching, isomer differentiation
LC-MS/MSSPE, LLEUrine, Blood, SerumHigh sensitivity quantification, detection of polar compounds, metabolite analysis

Characterization of Novel Benzofuran (B130515) Analogues in Seized Materials

The landscape of novel psychoactive substances is characterized by continuous structural modifications, leading to the emergence of numerous analogues. This compound is part of the benzofuran class, which includes compounds like 5-APB, 6-APB, and their N-alkylated derivatives (e.g., 5-MAPB, 6-EAPB) caymanchem.comresearchgate.netresearchgate.net. The forensic challenge lies in differentiating these positional and structural isomers, as they may exhibit different pharmacological profiles and legal statuses.

Analytical techniques such as GC-MS, LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in the comprehensive characterization of seized materials containing these compounds ascld.orgmdpi.comljmu.ac.uk. For instance, studies have demonstrated the ability to differentiate between various aminopropylbenzofuran (APB) positional isomers using mass spectrometry/mass spectrometry (MS/MS) and Fourier-transform infrared (FTIR) spectroscopy researchgate.net. The development of analytical methods for 4-EAPB contributes to the broader analytical framework required to identify and characterize the growing family of benzofuran derivatives encountered in illicit drug seizures.

Advanced Research Directions and Future Perspectives for 4 Eapb Hydrochloride Studies

Elucidation of Unexplored Pharmacological Targets

Current research indicates that benzofuran (B130515) derivatives, including those structurally related to 4-EAPB, primarily exert their effects by interacting with monoamine transporters (serotonin, dopamine (B1211576), and norepinephrine) and potentially other neurotransmitter systems. Studies have shown that many benzofurans act as releasers and reuptake inhibitors of these monoamines, often displaying a preference for serotonin (B10506) and norepinephrine (B1679862) transporters over dopamine transporters, similar to MDMA nih.govresearchgate.net. Some compounds in this class have also demonstrated interactions with trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT2A and 5-HT2B) researchgate.net.

However, the specific pharmacological targets and mechanisms of action for 4-EAPB hydrochloride remain largely uncharacterized glpbio.comcaymanchem.combertin-bioreagent.com. Future research should prioritize comprehensive in vitro profiling to determine its affinity and efficacy at a wide array of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes. This includes systematically evaluating its binding and functional activity at various monoamine transporters (DAT, NET, SERT), as well as exploring its interactions with other relevant targets such as adrenergic, dopaminergic, and serotonergic receptors. Investigating potential off-target effects, particularly those associated with known liabilities of related compounds (e.g., 5-HT2B receptor agonism linked to cardiac valvulopathy researchgate.net), is crucial for a complete risk assessment and understanding of its pharmacological profile.

Advanced Metabolite Profiling and Pharmacokinetic Modeling

A significant knowledge gap exists regarding the metabolic fate and pharmacokinetic properties of this compound in biological systems glpbio.comcaymanchem.com. Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound is fundamental for predicting its duration of action, potential drug-drug interactions, and the formation of active or toxic metabolites.

Future research should employ advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), to conduct comprehensive in vitro and in vivo metabolite profiling wuxiapptec.com. This will enable the identification and characterization of major and minor metabolites, providing insights into the metabolic pathways involved, likely mediated by cytochrome P450 enzymes and other metabolic systems.

Furthermore, the development of physiologically-based pharmacokinetic (PBPK) models for this compound is highly recommended dovepress.comnih.govmdpi.comnih.govmedsci.org. PBPK models integrate physiological and drug-specific parameters to simulate drug disposition. Such models can predict pharmacokinetic profiles across different populations, assess potential drug-drug interactions, and guide experimental design. Applying these advanced modeling techniques will be instrumental in filling the existing pharmacokinetic data void for this compound.

Development of In Silico Models for Predictive Pharmacology

In silico methodologies, including quantitative structure-activity relationships (QSAR), molecular docking, and machine learning, offer powerful tools for predicting the pharmacological properties and potential liabilities of chemical compounds nih.govpatheon.commdpi.com. Given the limited experimental data available for this compound, developing predictive in silico models presents a valuable avenue for guiding future research efforts.

By leveraging existing data from structurally similar benzofurans and other psychoactive substances, QSAR models can be built to correlate structural features of 4-EAPB with its predicted activity at various targets nih.govnih.govplos.org. Molecular docking simulations can provide insights into potential binding modes and interactions with target proteins, helping to rationalize observed or predicted activities nih.govplos.org. Machine learning algorithms can be trained on diverse datasets to predict not only pharmacological activity but also ADMET properties, thereby identifying potential safety concerns early in the research process nih.gov. These computational approaches can accelerate the discovery process, prioritize experimental investigations, and identify novel therapeutic or toxicological avenues for this compound.

Exploration of Chiral Purity and Stereoselective Activity

This compound possesses a chiral center at the alpha-carbon of the propyl chain, meaning it exists as a pair of enantiomers (R- and S-forms) nih.gov. Currently, the compound is typically synthesized and studied as a racemic mixture, containing equal proportions of both enantiomers nih.gov. However, enantiomers of chiral drugs often exhibit significant differences in their pharmacological activity, receptor binding affinities, metabolic pathways, and pharmacokinetic profiles skpharmteco.comnih.govcanada.cawikipedia.org.

Future research should focus on the stereoselective synthesis and separation of 4-EAPB enantiomers. Once isolated, each enantiomer should be subjected to rigorous pharmacological and pharmacokinetic evaluation. Studies on other chiral psychoactive compounds, such as MDMA, have demonstrated that enantiomers can possess distinct potency and receptor selectivity profiles nih.gov. Therefore, it is plausible that the R- and S-enantiomers of 4-EAPB may exhibit differential effects on monoamine transporters and receptors, or distinct metabolic fates. Understanding these stereoselective differences is crucial for a complete pharmacological characterization and for assessing any potential therapeutic or toxicological implications.

Contribution to Understanding the Broader Class of Benzofuran-Derived NPS

This compound is part of a larger family of benzofuran-derived NPS that share a common heterocyclic core structure but differ in their substitution patterns nih.govresearchgate.netamericanaddictioncenters.org. Research into specific compounds like 4-EAPB provides an opportunity to build a more comprehensive understanding of structure-activity relationships (SAR) within this entire class nih.govplos.orgbepls.comresearchgate.netgardp.org.

By systematically investigating the pharmacological and pharmacokinetic properties of 4-EAPB and comparing them with those of its positional isomers and analogs (e.g., 4-APB, 5-APB, 6-APB, 5-EAPB), researchers can identify key structural features that modulate potency, selectivity, and mechanism of action nih.govresearchgate.netnih.gov. This comparative analysis can reveal how modifications to the benzofuran ring, the linker chain, or the amine substituent influence interactions with biological targets. Such insights are invaluable for predicting the properties of novel benzofuran analogs, informing forensic drug identification efforts, and contributing to the broader scientific understanding of NPS pharmacology and toxicology.

Table 1: Monoamine Transporter Interactions of Selected Benzofuran Derivatives

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4-EAPB hydrochloride?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validation should follow protocols for reference standards, including repeatability tests and calibration against certified materials .
  • Data Considerations : Compare spectral data with structurally similar compounds (e.g., 5-EAPB hydrochloride) to identify positional isomerism .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) principles. Document intermediate purification steps (e.g., recrystallization solvents, column chromatography parameters) and validate yields through triplicate trials. Include stability tests for intermediates under varying storage conditions .
  • Critical Parameters : Monitor pH during salt formation (hydrochloride conversion) to ensure stoichiometric consistency .

Advanced Research Questions

Q. What strategies address contradictions in pharmacological data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

Dose-Response Calibration : Reconcile discrepancies by adjusting in vitro concentrations to reflect in vivo bioavailability, accounting for metabolic degradation (e.g., hepatic microsomal assays) .

Control for Confounders : Standardize animal models (e.g., strain-specific pharmacokinetics) and environmental variables (diet, circadian rhythm) .

Statistical Reanalysis : Apply mixed-effects models to differentiate experimental noise from true biological variability .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., serotonin receptor subtypes) to predict binding affinity and selectivity .
  • Comparative SAR Analysis : Benchmark against analogs (e.g., 5-EAPB, 6-EAPB) using QSAR (quantitative structure-activity relationship) software to identify critical functional groups .
    • Validation : Cross-validate predictions with in vitro receptor binding assays .

Q. What methodologies are suitable for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (heat, light, humidity) and quantify degradation products via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life .
  • Excipient Compatibility Testing : Assess interactions with common formulation additives (e.g., viscosity-reducing agents) using isothermal calorimetry .
    • Data Standardization : Report degradation thresholds using ICH guidelines for impurities .

Data Analysis & Reproducibility

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) reported for this compound across studies?

  • Methodological Answer :

Replicate Under Controlled Conditions : Standardize solvent (e.g., DMSO-d₆ vs. CDCl₃) and instrument parameters (magnetic field strength) .

Cross-Validate with Crystallography : If available, compare with single-crystal X-ray diffraction data to confirm tautomeric forms .

Meta-Analysis : Aggregate data from multiple studies to identify systematic errors (e.g., calibration drift) .

Q. What statistical frameworks are recommended for analyzing dose-dependent neurotoxic effects of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data .
  • Benchmarking Against Positive Controls : Compare toxicity profiles with established reference compounds (e.g., MDMA) using ANOVA with post-hoc corrections .
    • Ethical Reporting : Adhere to CONSORT guidelines for preclinical data transparency .

Comparative & Mechanistic Studies

Q. How can researchers differentiate the pharmacokinetic profile of this compound from its positional isomers?

  • Methodological Answer :

  • Isotope-Labeled Tracers : Use deuterated analogs to track metabolic pathways via MS/MS .
  • In Silico ADMET Prediction : Leverage software like GastroPlus to simulate absorption differences driven by substituent positioning .

Q. What in vitro models are optimal for studying this compound’s entactogenic mechanisms?

  • Methodological Answer :

  • Cell-Based Assays : Utilize transfected HEK293 cells expressing human monoamine transporters (SERT, DAT) to quantify uptake inhibition .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cultures to map receptor activation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.